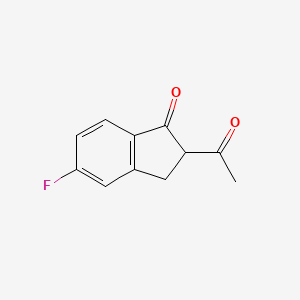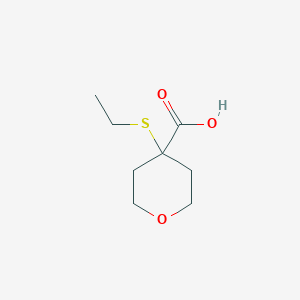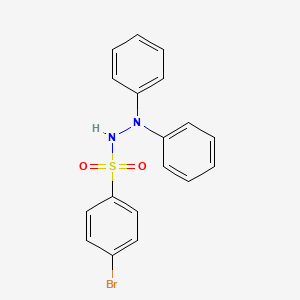
Methyl 2-(aminomethyl)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)-3-methylbutanoate is an organic compound with a complex structure that includes an ester functional group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(aminomethyl)-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 2-bromo-2-methylpropanamide with a suitable base, followed by hydrolysis . Another method includes the hydrogenation of 2-aminoisobutyric acid or its esters .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols under suitable conditions.
Substitution: The amine group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for catalysis , and various bases for hydrolysis . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(aminomethyl)-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(aminomethyl)-3-methylbutanoate exerts its effects involves interactions with molecular targets and pathways. The ester and amine groups can participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: This compound has a similar amine group and is used in various industrial applications.
2-Amino-2-methylpropan-1-ol: Another similar compound with applications in buffer solutions and cosmetics.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-methylbutanoate |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,4,8H2,1-3H3 |
InChI Key |
JBVMBWUPOYGGFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


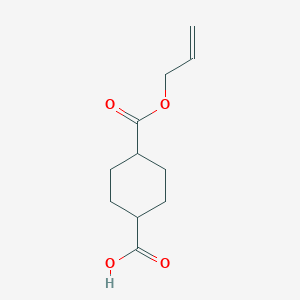
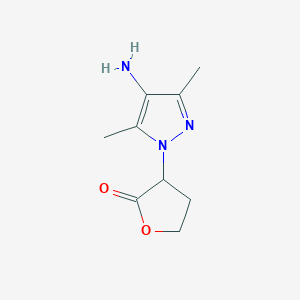
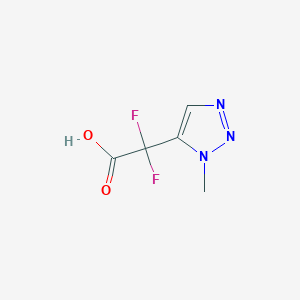

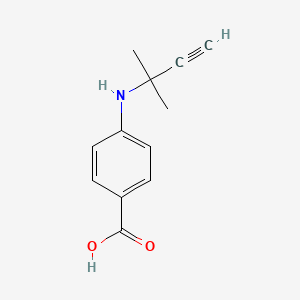
![8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13075962.png)

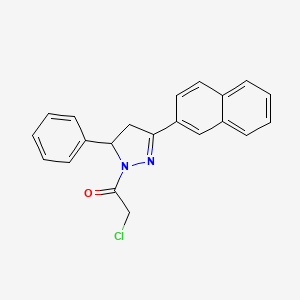
![4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13075976.png)
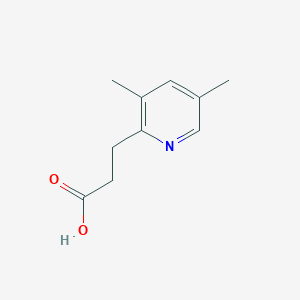
![N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13075985.png)
